Home > Products > Screening Compounds P49575 > 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea
1-Cycloheptyl-3-(prop-2-yn-1-yl)urea - 1311925-76-4

1-Cycloheptyl-3-(prop-2-yn-1-yl)urea

Catalog Number: EVT-1744494
CAS Number: 1311925-76-4
Molecular Formula: C11H18N2O
Molecular Weight: 194.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one

  • Compound Description: This compound features a benzimidazol-2-one core structure with a cyclohex-1-en-1-yl substituent on the nitrogen atom at position 1 and a prop-2-yn-1-yl substituent on the nitrogen atom at position 3. []

2-Hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione

  • Compound Description: This compound features a naphthoquinone core with a hydroxyl group at position 2 and a prop-2-yn-1-yl substituent at position 3. []

1-Methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

  • Compound Description: This compound features a benzodiazol-2-one core with a methyl group at position 1 and a prop-2-yn-1-yl substituent at position 3. []

1-Benzyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

  • Compound Description: This compound possesses a benzodiazole core with a benzyl group at position 1 and a prop-2-yn-1-yl substituent at position 3. []

N-(3-(Phenylselanyl)prop-2-yn-1-yl)benzamide

  • Compound Description: This compound features a benzamide group linked to a prop-2-yn-1-yl moiety, which is further substituted with a phenylselanyl group. It exhibits fast-acting antidepressant-like effects in mice, potentially through interaction with the dopaminergic system. []

3-(Organochalcogenyl)prop-2-yn-1-yl Esters

  • Compound Description: This class of compounds is characterized by a prop-2-yn-1-yl ester core with an organochalcogen substituent at the 3-position of the propynyl group. Some derivatives, particularly 3-(butylselanyl)prop-2-yn-1-yl benzoate, are valuable synthetic intermediates in palladium-catalyzed cross-coupling reactions. Additionally, 3-(phenylselanyl)prop-2-yn-1-yl benzoate shows promising in vitro anticancer activity against glioblastoma cells. []

Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate Diastereomers

  • Compound Description: This set of diastereomers contains a complex structure featuring a carbamate group, a thioether linkage, and a prop-2-yn-1-yloxy substituent. Notably, these compounds exhibit potent antifungal activity against Phytophthora capsici. []

2-Phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone

  • Compound Description: This compound comprises a triazolone ring system with a phenyl substituent at position 2 and a prop-2-yn-1-yl group at position 4. []

(2Z)-2-(4-Fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one

  • Compound Description: This compound features a benzothiazine core with a (2Z)-2-(4-fluorobenzylidene) group at position 2 and a prop-2-yn-1-yl substituent at position 4. []

N-(Prop-2-yn-1-yl)pyridin-2-amines

  • Compound Description: This class of compounds consists of a pyridine ring with an amine substituent at position 2 and a prop-2-yn-1-yl group attached to the nitrogen atom. These compounds serve as valuable precursors for synthesizing substituted 3-methylimidazo[1,2-a]pyridines via silver-catalyzed cycloisomerization. []
Synthesis Analysis

The synthesis of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea typically involves multi-step organic reactions. One common method includes:

  1. Formation of Urea: The reaction begins with the formation of the urea moiety by reacting an amine with an isocyanate or by direct condensation of carbonyl compounds with amines.
  2. Introduction of Cycloheptyl Group: The cycloheptyl moiety can be introduced through nucleophilic substitution or via cyclization reactions involving cycloheptanone derivatives.
  3. Propargyl Substitution: The propargyl group is often introduced through alkyne addition reactions or through coupling reactions involving propargyl halides and suitable nucleophiles.

Technical details on these synthetic routes are crucial for optimizing yield and purity, as well as understanding the mechanistic pathways involved in each step .

Molecular Structure Analysis

The molecular structure of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea can be represented as follows:

  • Chemical Formula: C12H17N2OC_{12}H_{17}N_{2}O
  • Molecular Weight: Approximately 205.28 g/mol
  • Structural Features:
    • A cycloheptyl ring contributes to the hydrophobic character of the molecule.
    • The prop-2-yn-1-yl group introduces a triple bond, enhancing reactivity.

The compound's structure can be visualized using molecular modeling software to understand its spatial configuration and potential interactions with biological targets.

Chemical Reactions Analysis

1-Cycloheptyl-3-(prop-2-yn-1-yl)urea can undergo various chemical reactions typical for urea derivatives:

  1. Hydrolysis: In aqueous environments, the urea bond may hydrolyze to form ammonia and the corresponding carbonyl compound.
  2. Substitution Reactions: The nitrogen atoms in the urea structure can participate in nucleophilic substitution reactions, allowing for further functionalization.
  3. Cyclization Reactions: Under specific conditions, this compound could potentially engage in cyclization to form more complex cyclic structures.

These reactions are essential for modifying the compound to enhance its biological activity or to develop new derivatives with improved properties .

Mechanism of Action

The mechanism of action for 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea likely involves:

  1. Enzyme Inhibition: As a potential dual inhibitor, it may bind to active sites of enzymes like cyclooxygenase or soluble epoxide hydrolase, blocking substrate access and preventing catalysis.
  2. Molecular Interactions: The presence of both hydrophobic (cycloheptyl) and reactive (propargyl) groups allows for diverse interactions with target proteins, including hydrogen bonding and hydrophobic interactions.

Data from studies indicate that modifications in the urea structure significantly influence binding affinity and selectivity towards specific enzymes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water due to hydrophobic cycloheptyl moiety.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the carbonyl carbon in the urea group.

Relevant data on melting point, boiling point, and spectral characteristics (NMR, IR) would further characterize this compound's physical state and reactivity profile .

Applications

1-Cycloheptyl-3-(prop-2-yn-1-yl)urea has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new anti-inflammatory or analgesic drugs due to its enzyme inhibition properties.
  2. Biochemical Research: Useful in studying enzyme mechanisms or as a probe for investigating metabolic pathways involving cyclooxygenases or epoxide hydrolases.

The ongoing research into urea derivatives highlights their significance as versatile scaffolds in drug design and development, making compounds like 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea valuable targets for further exploration .

Introduction to Urea Derivatives in Medicinal Chemistry

Historical Evolution of Urea-Based Therapeutics

The urea functionality has been instrumental in drug discovery since Friedrich Wöhler's seminal 1828 synthesis of urea, which marked the birth of organic chemistry. Early therapeutic applications emerged in the 20th century with antitrypanosomal agents like suramin (derived from urea-containing trypan red derivatives) and antidiabetic drugs like glibenclamide. These milestones established urea as a privileged scaffold in medicinal chemistry [1]. The 1960s saw the strategic incorporation of lipophilic moieties like adamantane to enhance blood-brain barrier permeability, exemplified by antivirals (amantadine) and CNS agents (memantine) [3]. Contemporary drug discovery leverages urea's versatility, with over 20 FDA-approved urea-containing drugs targeting diverse pathologies including cancer (sorafenib), diabetes (saxagliptin), and neurological disorders [1] [8].

Table 1: Historical Milestones in Urea-Based Drug Development

Time PeriodKey CompoundTherapeutic ApplicationSignificance
1828Urea (synthetic)N/AFirst organic compound synthesized from inorganic precursors
Early 1900sSuraminAntitrypanosomalDerived from urea-containing trypan red derivatives
1960sGlibenclamideType II DiabetesProlonged hypoglycemic effect via sulfonylurea receptor
1960sAmantadine (adamantyl)Antiviral (Influenza A)Leveraged adamantane for lipophilicity & target affinity
2000sSorafenibAnticancer (tyrosine kinase inhib.)Multitargeted kinase inhibitor with diaryl urea core
2010sSaxagliptin (adamantyl)Antidiabetic (DPP-IV inhibitor)Adamantane-enhanced pharmacokinetics & target engagement

Role of Urea Functionality in Drug-Target Interactions

The urea moiety (–NH–C(=O)–NH–) drives target engagement through its distinctive hydrogen-bonding capabilities and electronic properties. It acts as a dual hydrogen-bond donor (via N–H groups) and acceptor (via carbonyl oxygen), enabling high-affinity interactions with biological targets. This bidirectional H-bonding allows urea derivatives to mimic peptide bonds or bridge protein residues inaccessible to simpler functional groups [1] [8]. Resonance delocalization across the urea carbonyl (structures A, B, and C in Figure 2 of [1]) enhances binding stability while maintaining partial charges ideal for electrostatic interactions. The carbonyl oxygen exhibits strong electrophilicity (δ+), while nitrogens retain nucleophilic character (δ–), facilitating interactions with diverse enzyme active sites [1].

Conformationally restricted ureas, such as N,N'-diaryl derivatives, adopt defined geometries (e.g., trans,trans or cis,cis) that optimize target complementarity. X-ray crystallography reveals that N-methylation shifts N,N'-diarylureas from trans,trans to cis,cis conformations, enabling π-stacking of aromatic rings and enhancing hydrophobic pocket binding [1] [5]. This conformational control underpins the success of urea-based enzyme inhibitors like soluble epoxide hydrolase (sEH) inhibitors, where cycloaliphatic ureas enforce optimal positioning for catalytic site binding [5].

Table 2: Urea Hydrogen-Bond Parameters in Drug-Target Complexes

Interaction TypeBond Length (Å)Binding Energy (kJ/mol)Biological Role
Carbonyl O (H-bond acceptor)2.8–3.212–25Mimics peptide backbone; anchors to serine/tyrosine OH or backbone NH
N–H (H-bond donor)2.9–3.38–20Binds carbonyl/carboxylate O or phosphate oxygens
Resonance-stabilized electrostaticN/A15–30Stabilizes transition states in enzymatic catalysis

Structural and Functional Significance of Cycloheptyl and Propargyl Substituents

The cycloheptyl moiety in 1-cycloheptyl-3-(prop-2-yn-1-yl)urea contributes critical steric and electronic effects. As a mid-sized alicyclic ring (7-membered), it imposes greater conformational flexibility than smaller cyclohexyl rings while retaining defined axial/equatorial dynamics. This enhances hydrophobic contact surfaces and induces moderate ring puckering, improving adaptation to protein binding pockets compared to rigid adamantane or planar aromatics [7]. The cycloheptyl group elevates lipophilicity (predicted logP +0.8 vs. linear alkyl), promoting membrane permeability—a key factor for intracellular targets. In soluble epoxide hydrolase (sEH) inhibitors, cycloheptyl ureas exhibit 5–10× higher binding affinity than phenyl analogs due to optimal filling of the hydrophobic subpocket [5] [7].

The propargyl (–CH₂C≡CH) group introduces unique reactivity and geometric features. Its linear alkyne moiety provides:

  • Dipole Modulation: The electron-withdrawing nature of the sp-hybridized carbons reduces electron density on the adjacent urea nitrogen, enhancing H-bond donor capacity by ~15% compared to alkyl substituents [6].
  • Vectoral Rigidity: The C≡C bond enforces a 180° bond angle, positioning terminal functionality distal to the urea core. This minimizes entropic penalties during binding by restricting rotational freedom [2].
  • Click Chemistry Handle: The alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating targeted bioconjugation or prodrug development without urea core modification [8].

Table 3: Comparative Effects of Alicyclic and Propargyl Substituents

SubstituentHydrophobicity (clogP)Steric Bulk (Es)Key Pharmacological Contributions
Cycloheptyl+2.5-0.78Enhanced hydrophobic enclosure binding; adaptive ring puckering
Cyclohexyl (reference)+2.1-0.79Balanced lipophilicity/rigidity; metabolic stability
Adamantyl+3.8-1.20Extreme rigidity & lipophilicity; CNS penetration
Propargyl+0.5-0.41Alkyne reactivity; H-bond enhancement; linear geometry

Synergy arises when these groups flank the urea core: The cycloheptyl anchors hydrophobic interactions while the propargyl directs the alkyne toward solvent-exposed regions or catalytic residues. This is exemplified in kinase inhibitors where propargyl-terminated ureas form salt bridges with conserved lysines, and in LPA₁ receptor antagonists where cycloaliphatic ureas disrupt protein-protein interfaces [5] [8].

Properties

CAS Number

1311925-76-4

Product Name

1-Cycloheptyl-3-(prop-2-yn-1-yl)urea

IUPAC Name

1-cycloheptyl-3-prop-2-ynylurea

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C11H18N2O/c1-2-9-12-11(14)13-10-7-5-3-4-6-8-10/h1,10H,3-9H2,(H2,12,13,14)

InChI Key

ZNTMYDUGIBVYOV-UHFFFAOYSA-N

SMILES

C#CCNC(=O)NC1CCCCCC1

Canonical SMILES

C#CCNC(=O)NC1CCCCCC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.